![molecular formula C22H25FN4O2S B2771086 N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476449-58-8](/img/structure/B2771086.png)
N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a sulfanyl group, a methoxy group, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the benzamide group would likely contribute to the rigidity of the molecule, while the butyl and methoxy groups could provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,4-triazole ring might undergo reactions with electrophiles, while the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar butyl and methoxy groups could affect its solubility and partition coefficient .Wissenschaftliche Forschungsanwendungen
Catalyst and Solvent-Free Synthesis
A study highlighted an efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This process involves the N-acylation of specific triazoles with benzoyl chloride, demonstrating the compound's utility in facilitating chemical transformations in a more environmentally benign manner R. Moreno-Fuquen et al., 2019.
Herbicidal Activities
Another research avenue explores the herbicidal activities of triazolinone derivatives, where compounds related to the given chemical structure were designed and synthesized to act as Protox inhibitors, a critical target for herbicides. This research underscores the compound's potential in agricultural applications, particularly in the development of new herbicides with improved efficacy against broadleaf weeds in rice fields Yan-ping Luo et al., 2008.
Antimicrobial Screening
The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring have also been a significant focus. These studies aim to identify new therapeutic interventions for treating microbial diseases, especially against bacterial and fungal infections. The synthesized compounds have shown promise in vitro against various Gram-positive and Gram-negative bacteria, as well as strains of fungi, highlighting the compound's relevance in medicinal chemistry and pharmaceutical research N. Desai et al., 2013.
Synthesis and Characterization for Antimicrobial Properties
Further investigations into the synthesis and characterization of new types of triazolo derivatives have been conducted to evaluate their potential as antibacterial and antifungal agents. These studies aim to develop better antimicrobial agents by synthesizing novel compounds and assessing their efficacy against various microbial strains, thereby contributing to the field of antimicrobial drug discovery M. Helal et al., 2013.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-3-4-13-27-20(14-24-21(28)17-7-11-19(29-2)12-8-17)25-26-22(27)30-15-16-5-9-18(23)10-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLJVNLVPVYDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
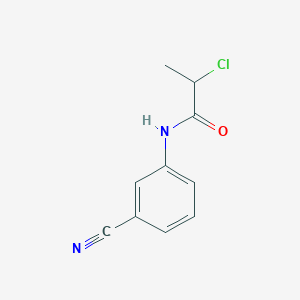
![5-chloro-N-[1-(5-methylfuran-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2771005.png)
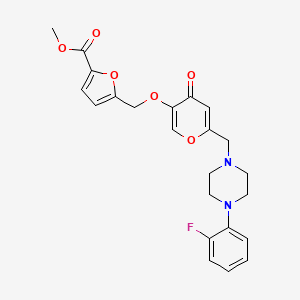
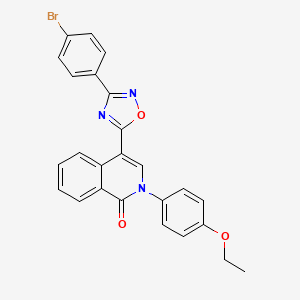
![N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2771010.png)

![Ethyl 2-[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2771017.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2771018.png)
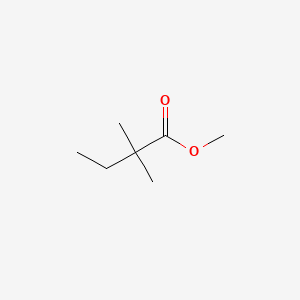
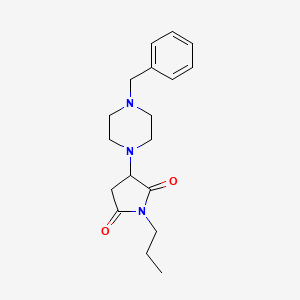
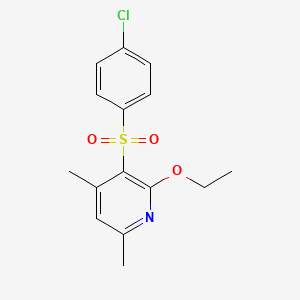
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2771022.png)


